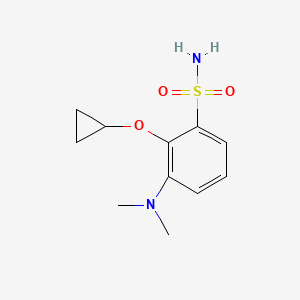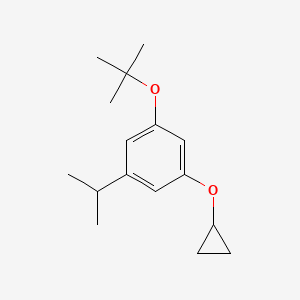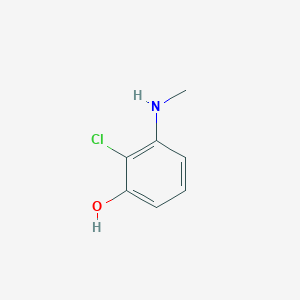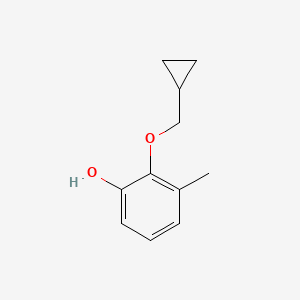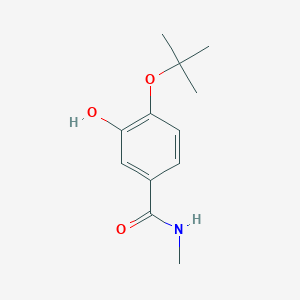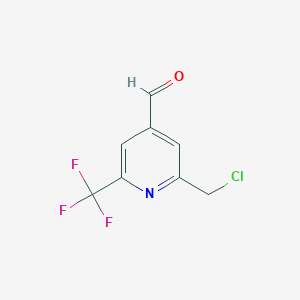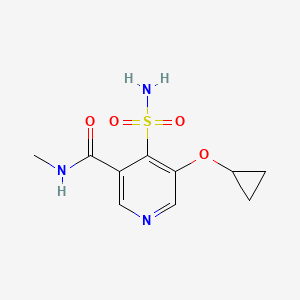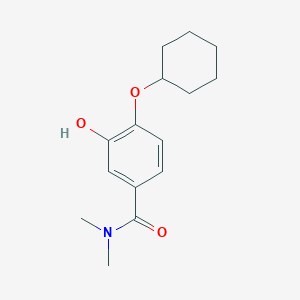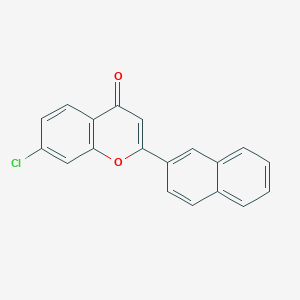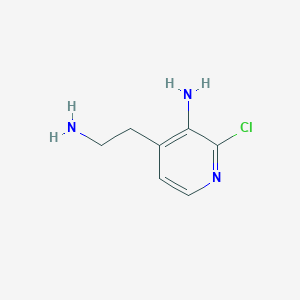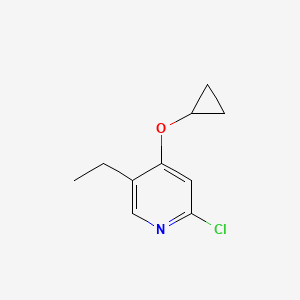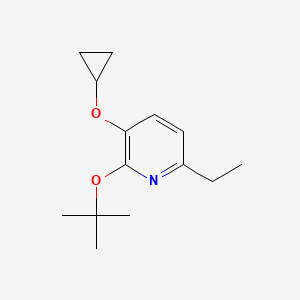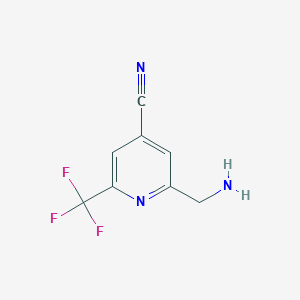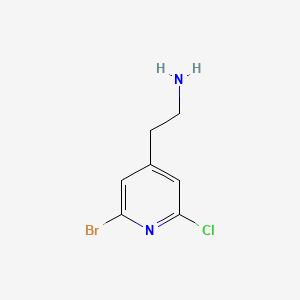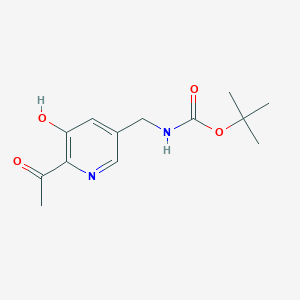
Tert-butyl (6-acetyl-5-hydroxypyridin-3-YL)methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (6-acetyl-5-hydroxypyridin-3-YL)methylcarbamate is a chemical compound with the molecular formula C13H18N2O4 and a molecular weight of 266.29 g/mol . This compound is known for its unique structure, which includes a tert-butyl carbamate group attached to a pyridine ring substituted with acetyl and hydroxyl groups. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of Tert-butyl (6-acetyl-5-hydroxypyridin-3-YL)methylcarbamate typically involves the reaction of tert-butyl carbamate with a pyridine derivative. One common method includes the use of Boc anhydride and ethanol, followed by the addition of ammonia solution and subsequent reaction at low temperatures . The reaction mixture is then stirred at room temperature for an extended period, and the product is purified through recrystallization.
Analyse Des Réactions Chimiques
Tert-butyl (6-acetyl-5-hydroxypyridin-3-YL)methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The hydroxyl group on the pyridine ring can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
Tert-butyl (6-acetyl-5-hydroxypyridin-3-YL)methylcarbamate is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is employed in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Tert-butyl (6-acetyl-5-hydroxypyridin-3-YL)methylcarbamate involves its interaction with specific molecular targets. The acetyl and hydroxyl groups on the pyridine ring allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Tert-butyl (6-acetyl-5-hydroxypyridin-3-YL)methylcarbamate can be compared with similar compounds such as:
Tert-butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate: This compound has methoxy groups instead of acetyl and hydroxyl groups, leading to different chemical reactivity and applications.
Tert-butyl (5-methoxypyridin-3-yl)methylcarbamate: Similar structure but with a methoxy group, affecting its chemical properties and uses.
Tert-butyl N-(5-hydroxypyridin-3-yl)carbamate:
These comparisons highlight the unique features of this compound, particularly its acetyl and hydroxyl substitutions, which contribute to its distinct chemical behavior and research applications.
Propriétés
Formule moléculaire |
C13H18N2O4 |
|---|---|
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
tert-butyl N-[(6-acetyl-5-hydroxypyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C13H18N2O4/c1-8(16)11-10(17)5-9(6-14-11)7-15-12(18)19-13(2,3)4/h5-6,17H,7H2,1-4H3,(H,15,18) |
Clé InChI |
BBWUAMUASDLEBI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(C=N1)CNC(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


